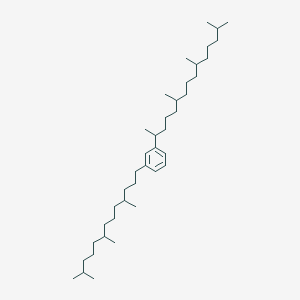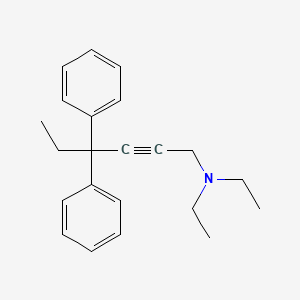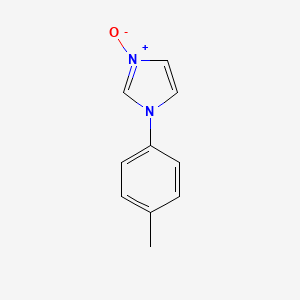
1H-Imidazole, 1-(4-methylphenyl)-, 3-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 1-(4-methylphenyl)-, 3-oxide is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-(4-methylphenyl)-, 3-oxide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization methods. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazole, 1-(4-methylphenyl)-, 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxide group to hydroxyl or other functional groups.
Substitution: The 4-methylphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and may involve solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce hydroxyl derivatives.
Applications De Recherche Scientifique
1H-Imidazole, 1-(4-methylphenyl)-, 3-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism by which 1H-Imidazole, 1-(4-methylphenyl)-, 3-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxide group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The presence of the 4-methylphenyl group enhances the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1H-Imidazole, 1-(4-methylphenyl)-: Lacks the oxide group, resulting in different reactivity and applications.
1H-Imidazole, 1-(4-chlorophenyl)-, 3-oxide:
1H-Imidazole, 1-(4-methoxyphenyl)-, 3-oxide: The methoxy group introduces different electronic effects, impacting the compound’s reactivity.
Uniqueness: 1H-Imidazole, 1-(4-methylphenyl)-, 3-oxide is unique due to the combination of the 4-methylphenyl group and the oxide functional group. This combination enhances its chemical reactivity and broadens its range of applications compared to similar compounds.
Propriétés
Numéro CAS |
172534-83-7 |
|---|---|
Formule moléculaire |
C10H10N2O |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-3-oxidoimidazol-3-ium |
InChI |
InChI=1S/C10H10N2O/c1-9-2-4-10(5-3-9)11-6-7-12(13)8-11/h2-8H,1H3 |
Clé InChI |
ZUZXKQWAVVFYOY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C=C[N+](=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


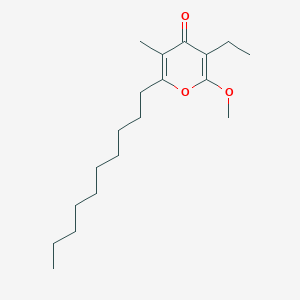
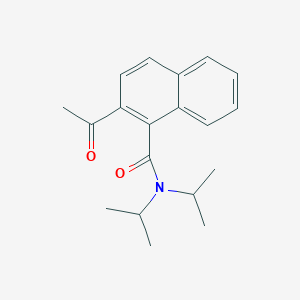
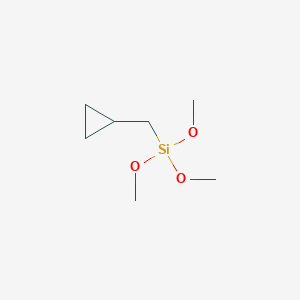
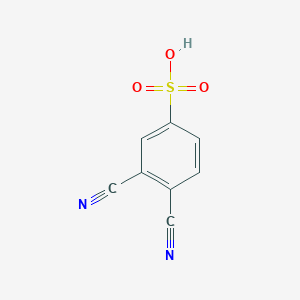
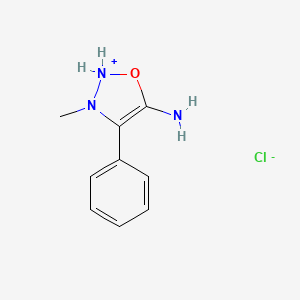
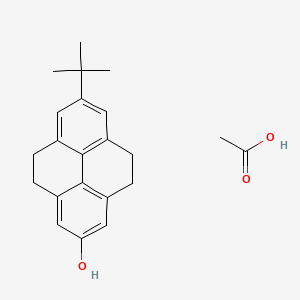
![5-[3-Acetyl-4-(2-carboxyethyl)-2-methyl-1H-pyrrol-1-yl]pentanoic acid](/img/structure/B14271735.png)
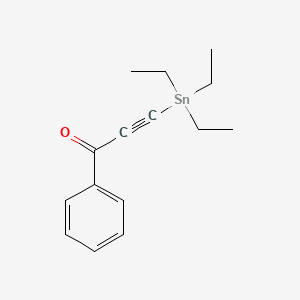
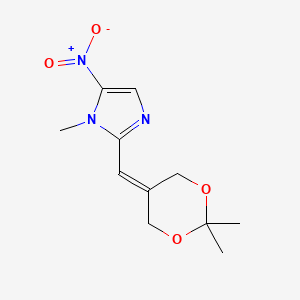
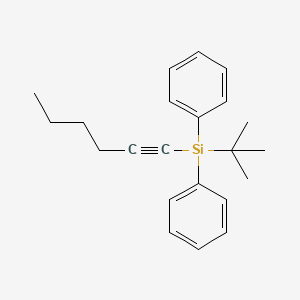
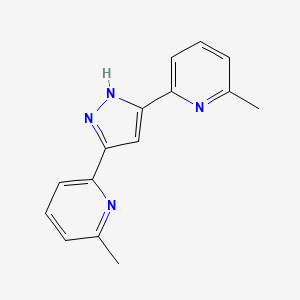
![2-(4-Chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B14271780.png)
